5-cyclopropyl-1-methyl-1H-imidazole
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Overview
Description
5-cyclopropyl-1-methyl-1H-imidazole is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Mechanism of Action
Target of Action
5-Cyclopropyl-1-methylimidazole is a derivative of imidazole, a heterocyclic compound . Imidazole derivatives have been found to interact with various targets, including Myoglobin in humans and Sensor protein FixL in Bradyrhizobium japonicum . .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such asazole-heme coordination , hydrogen binding , and cation interactions .
Biochemical Pathways
For instance, azole antifungal agents, which are imidazole derivatives, inhibit cytochrome P450 sterol 14α-demethylase (CYP51) , a key enzyme of sterol biosynthesis in fungi .
Pharmacokinetics
It’s known that the compound is aliquid at room temperature , which could potentially influence its absorption and distribution.
Result of Action
It’s known that imidazole derivatives can exhibit significant antimicrobial activities against tested pathogenic fungi and bacteria .
Action Environment
It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-1-methyl-1H-imidazole can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of cyclopropylamine with glyoxal and formaldehyde in the presence of ammonia can yield the desired imidazole derivative . Another method involves the use of cyclopropyl-substituted nitriles and their subsequent cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-1-methyl-1H-imidazole undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms, using alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of N-substituted imidazole derivatives.
Scientific Research Applications
5-cyclopropyl-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
4-Methylimidazole: Similar in structure but with the methyl group at the 4-position, leading to different chemical reactivity and biological activity.
Uniqueness
5-cyclopropyl-1-methyl-1H-imidazole is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties. These features can enhance its selectivity and potency in various applications compared to other imidazole derivatives .
Properties
IUPAC Name |
5-cyclopropyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-9-5-8-4-7(9)6-2-3-6/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZIYDOPMIFAPNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1595731-50-2 |
Source
|
Record name | 5-cyclopropyl-1-methyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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